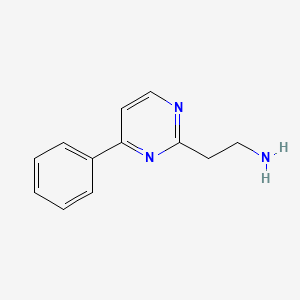

2-(4-Phenylpyrimidin-2-yl)ethanamine

Description

BenchChem offers high-quality 2-(4-Phenylpyrimidin-2-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Phenylpyrimidin-2-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-phenylpyrimidin-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-8-6-12-14-9-7-11(15-12)10-4-2-1-3-5-10/h1-5,7,9H,6,8,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKUBUPOXLTBPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650843 |

Source

|

| Record name | 2-(4-Phenylpyrimidin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886367-92-6 |

Source

|

| Record name | 2-(4-Phenylpyrimidin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Phenylpyrimidin-2-yl)ethanamine

This guide provides a comprehensive overview of a viable synthetic pathway for 2-(4-Phenylpyrimidin-2-yl)ethanamine, a molecule of interest for researchers in medicinal chemistry and drug development. The proposed synthesis is designed for efficiency and is grounded in established chemical principles, with each step supported by analogous transformations found in the scientific literature.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The title compound, 2-(4-Phenylpyrimidin-2-yl)ethanamine, features a phenyl-substituted pyrimidine ring coupled with an ethanamine side chain, suggesting its potential as a scaffold for developing novel bioactive molecules. This guide will detail a logical and efficient two-step synthetic approach, starting from commercially available precursors.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a straightforward disconnection of the ethanamine side chain to a nitrile precursor. This nitrile, 2-(4-phenylpyrimidin-2-yl)acetonitrile, can be formed through the construction of the pyrimidine ring. The pyrimidine ring itself can be synthesized via a condensation reaction between a 1,3-dielectrophile equivalent and a suitable N-C-N synthon. This leads to the following proposed synthetic pathway:

Caption: Retrosynthetic analysis of 2-(4-Phenylpyrimidin-2-yl)ethanamine.

Synthetic Pathway and Rationale

The proposed synthesis is a two-step process:

-

Step 1: Synthesis of 2-(4-Phenylpyrimidin-2-yl)acetonitrile. This step involves the construction of the 4-phenylpyrimidine core with the required acetonitrile side chain at the 2-position. This is achieved through the condensation of 1-phenyl-3-(dimethylamino)prop-2-en-1-one with 2-cyanoacetamidine. The enaminone serves as the three-carbon building block for the pyrimidine ring, while 2-cyanoacetamidine provides the N-C-N fragment and the desired cyanoethyl group. This type of pyrimidine synthesis is a well-established method.[2]

-

Step 2: Reduction of 2-(4-Phenylpyrimidin-2-yl)acetonitrile to 2-(4-Phenylpyrimidin-2-yl)ethanamine. The final step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, often employing catalysts such as Raney nickel or palladium on carbon.[3] This method is widely used for the synthesis of primary amines from nitriles due to its high yield and selectivity.[4]

The overall synthetic workflow is depicted below:

Caption: Proposed two-step synthesis of 2-(4-Phenylpyrimidin-2-yl)ethanamine.

Experimental Protocols

Step 1: Synthesis of 2-(4-Phenylpyrimidin-2-yl)acetonitrile

This procedure is based on analogous pyrimidine syntheses from enaminones and amidines.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 1-Phenyl-3-(dimethylamino)prop-2-en-1-one | 175.23 | 10 | 1.0 |

| 2-Cyanoacetamidine hydrochloride | 119.55 | 11 | 1.1 |

| Sodium ethoxide | 68.05 | 12 | 1.2 |

| Ethanol (absolute) | - | 50 mL | - |

Procedure:

-

To a stirred solution of sodium ethoxide (12 mmol) in absolute ethanol (50 mL) at room temperature, add 2-cyanoacetamidine hydrochloride (11 mmol). Stir the mixture for 15 minutes to form the free base of 2-cyanoacetamidine.

-

Add 1-phenyl-3-(dimethylamino)prop-2-en-1-one (10 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2-(4-phenylpyrimidin-2-yl)acetonitrile.

Step 2: Synthesis of 2-(4-Phenylpyrimidin-2-yl)ethanamine

This protocol is a standard procedure for the catalytic hydrogenation of nitriles.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) |

| 2-(4-Phenylpyrimidin-2-yl)acetonitrile | 195.22 | 5 |

| Raney Nickel (50% slurry in water) or 10% Pd/C | - | ~0.5 g |

| Methanol or Ethanol | - | 50 mL |

| Ammonia (7N solution in methanol) (optional) | - | 5 mL |

| Hydrogen gas | - | - |

Procedure:

-

In a hydrogenation vessel, dissolve 2-(4-phenylpyrimidin-2-yl)acetonitrile (5 mmol) in methanol or ethanol (50 mL).

-

Optional but recommended: To suppress the formation of secondary and tertiary amine byproducts, add a solution of ammonia in methanol.[3]

-

Carefully add the Raney Nickel slurry or Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this will depend on the specific apparatus) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to overnight.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(4-phenylpyrimidin-2-yl)ethanamine.

-

The crude product can be further purified by distillation under reduced pressure, crystallization of a salt (e.g., hydrochloride), or column chromatography if necessary.

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Expected Outcomes

| Step | Reaction | Key Reagents | Solvent | Expected Yield | Purification Method |

| 1 | Condensation of 1-phenyl-3-(dimethylamino)prop-2-en-1-one with 2-cyanoacetamidine | Sodium ethoxide | Ethanol | 60-80% | Column Chromatography |

| 2 | Catalytic hydrogenation of 2-(4-phenylpyrimidin-2-yl)acetonitrile | Raney Ni or Pd/C, H₂ | Methanol/Ethanol | >90% | Distillation/Crystallization |

Conclusion

The described two-step synthesis provides a robust and efficient pathway to 2-(4-Phenylpyrimidin-2-yl)ethanamine. The methodology relies on well-established and high-yielding chemical transformations, making it suitable for laboratory-scale synthesis. The protocols provided are detailed and include considerations for reaction monitoring and purification, ensuring a high degree of reproducibility. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. (2023). Molecules. Retrieved January 26, 2026, from [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2015). Journal of Chemistry. Retrieved January 26, 2026, from [Link]

- Preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.

-

2-{amino}-N-(3-methylphenyl)acetamide. (2023). Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 26, 2026, from [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. (2011). Rasayan Journal of Chemistry. Retrieved January 26, 2026, from [Link]

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2023). RSC Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

-

Pinner Pyrimidine Synthesis. (2023). YouTube. Retrieved January 26, 2026, from [Link]

-

Synthesis of αPhenyl-α-(2-pyridyl)acetonitrile. (n.d.). PrepChem.com. Retrieved January 26, 2026, from [Link]

-

Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2018). Catalysts. Retrieved January 26, 2026, from [Link]

- Method for synthesis preparation of 2-chloro-4-aminopyridine. (n.d.). Google Patents.

-

Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (2017). Indian Journal of Pharmaceutical Education and Research. Retrieved January 26, 2026, from [Link]

-

Prepare several substituted pyridines derived from Chalcone and evaluate their bioactivity. (2022). ScienceScholar. Retrieved January 26, 2026, from [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. Retrieved January 26, 2026, from [Link]

-

Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (2006). Molecules. Retrieved January 26, 2026, from [Link]

-

SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. (2021). Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Retrieved January 26, 2026, from [Link]

-

Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- Preparation of phenylacetonitriles. (n.d.). Google Patents.

-

Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Nitrile reduction. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

1-Hydroxy-1-phenylpropan-2-yl](methyl)amino}-N-(3-methylphenyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Synthesis of pyrimidines by direct condensation of amides and nitriles. (2008). Nature Protocols. Retrieved January 26, 2026, from [Link]

-

Pyrimidines, Purines and Azepines – synthesis, reactions and applications. (2021). YouTube. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 2-(4-Phenylpyrimidin-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(4-Phenylpyrimidin-2-yl)ethanamine. As a member of the pyrimidine class of heterocyclic compounds, this molecule holds significant interest for its structural motifs, which are prevalent in a wide array of biologically active agents. This document serves as a foundational resource for researchers engaged in drug discovery and development, offering insights into its physicochemical characteristics, a plausible synthetic pathway with a detailed experimental protocol, and a discussion of its potential pharmacological relevance based on the activities of structurally related compounds.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse therapeutic applications.[1][2] These applications span a wide range of activities, including but not limited to antimicrobial, antiviral, and anticancer properties.[1] The 2-(4-Phenylpyrimidin-2-yl)ethanamine molecule, featuring a phenyl group at the 4-position and an ethanamine substituent at the 2-position of the pyrimidine ring, represents a key structure for further chemical exploration and derivatization in the pursuit of novel therapeutic agents. This guide aims to consolidate the available information and provide a detailed technical profile of this compound.

Physicochemical Properties

The fundamental physicochemical properties of 2-(4-Phenylpyrimidin-2-yl)ethanamine are summarized in the table below. These values are critical for understanding the compound's behavior in various chemical and biological systems, including its solubility, reactivity, and potential for formulation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N₃ | [3] |

| Molecular Weight | 199.25 g/mol | [3] |

| Predicted Boiling Point | 353.9 ± 25.0 °C | [3] |

| Predicted Density | 1.121 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 9.35 ± 0.10 | [3] |

Synthesis and Manufacturing

A proposed synthetic pathway for 2-(4-Phenylpyrimidin-2-yl)ethanamine is outlined below. This two-step process involves the initial formation of a Boc-protected intermediate, followed by deprotection to yield the final product.

Caption: Proposed two-step synthesis of 2-(4-Phenylpyrimidin-2-yl)ethanamine.

Experimental Protocol: Synthesis of tert-butyl (2-(4-phenylpyrimidin-2-yl)ethyl)carbamate (Boc-protected intermediate)

Causality: The use of a tert-butoxycarbonyl (Boc) protecting group for the amine is a standard and effective strategy in organic synthesis. It is stable under the basic conditions of the pyrimidine ring formation and can be readily removed under acidic conditions without affecting the pyrimidine ring.

Protocol:

-

To a solution of benzoylacetone (1.62 g, 10 mmol) in ethanol (50 mL), add sodium ethoxide (0.68 g, 10 mmol).

-

Stir the mixture at room temperature for 30 minutes to form the sodium enolate.

-

Add tert-butyl (2-amino-2-iminoethyl)carbamate hydrochloride (Boc-2-aminoethanamidine hydrochloride) (2.24 g, 10 mmol) to the reaction mixture.

-

Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Experimental Protocol: Synthesis of 2-(4-Phenylpyrimidin-2-yl)ethanamine

Causality: Trifluoroacetic acid (TFA) is a strong acid that is highly effective for the removal of the Boc protecting group. The reaction is typically clean and proceeds at room temperature.

Protocol:

-

Dissolve the Boc-protected intermediate (10 mmol) in dichloromethane (DCM, 50 mL).

-

Add trifluoroacetic acid (TFA, 10 mL) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any non-polar impurities.

-

Basify the aqueous layer with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-Phenylpyrimidin-2-yl)ethanamine.

Chemical Reactivity and Stability

The chemical reactivity of 2-(4-Phenylpyrimidin-2-yl)ethanamine is primarily dictated by the pyrimidine ring and the primary amine of the ethanamine substituent.

-

Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions if they are unsubstituted or bear leaving groups. However, in this molecule, these positions are substituted. The nitrogen atoms in the ring can act as bases or nucleophiles.

-

Ethanamine Substituent: The primary amine is a nucleophilic and basic center. It can readily react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary or tertiary amines, respectively. This functional group provides a key handle for derivatization and the attachment of other molecular fragments.

Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases and high temperatures may lead to degradation. As with most amines, it is advisable to store the compound under an inert atmosphere to prevent oxidation.

Pharmacological Profile and Potential Applications

While no specific biological activities have been reported for 2-(4-Phenylpyrimidin-2-yl)ethanamine itself, the broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological effects. These include:

-

Anticancer Activity: Many pyrimidine-containing compounds have been developed as anticancer agents, often targeting kinases or other enzymes involved in cell proliferation.[2]

-

Antimicrobial and Antiviral Activity: The pyrimidine scaffold is a key component in several antimicrobial and antiviral drugs.[1]

-

Central Nervous System (CNS) Activity: Certain pyrimidine derivatives have shown activity as CNS agents.

The presence of the 2-aminoethyl side chain in 2-(4-Phenylpyrimidin-2-yl)ethanamine makes it a structural analog of various biogenic amines and suggests potential interactions with receptors and enzymes that recognize these endogenous ligands. This makes the compound an attractive starting point for the development of novel kinase inhibitors, receptor modulators, or other targeted therapies.

Caption: Potential applications of 2-(4-Phenylpyrimidin-2-yl)ethanamine in drug discovery.

Safety and Handling

Detailed toxicological data for 2-(4-Phenylpyrimidin-2-yl)ethanamine are not available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

Conclusion

2-(4-Phenylpyrimidin-2-yl)ethanamine is a pyrimidine derivative with significant potential as a building block in medicinal chemistry and drug discovery. While experimental data on this specific compound are limited, its structural features and the known biological activities of related pyrimidines suggest that it is a promising scaffold for the development of novel therapeutic agents. The synthetic route proposed in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties.

References

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available from: [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Available from: [Link]

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Center for Biotechnology Information. Available from: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

Sources

Dabrafenib: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Targeting the Core of BRAF-Mutant Cancers

Dabrafenib, also known by its development code GSK2118436 and marketed as Tafinlar®, is a cornerstone in the targeted therapy of cancers harboring specific mutations in the BRAF gene.[1][2] This potent and selective ATP-competitive kinase inhibitor has revolutionized the treatment landscape for patients with BRAF V600-mutant metastatic melanoma, non-small cell lung cancer (NSCLC), and anaplastic thyroid cancer.[2][3] This guide provides an in-depth exploration of dabrafenib's physicochemical properties, mechanism of action, preclinical and clinical development, and the critical aspect of therapeutic resistance.

Physicochemical Properties and Formulation

Dabrafenib is an organofluorine compound, a sulfonamide, a member of 1,3-thiazoles, and an aminopyrimidine.[1] It is typically administered orally as dabrafenib mesylate.

| Property | Value | Source |

| CAS Number | 1195765-45-7 (Dabrafenib) | |

| Molecular Formula | C23H20F3N5O2S2 | [1] |

| Molecular Weight | 519.6 g/mol | [1] |

| Solubility | ≥26 mg/mL in DMSO; insoluble in H2O | [4] |

| Formulation | Capsules and Tablets for Oral Suspension | [2] |

Note: The initial CAS number provided in the topic, 886367-92-6, corresponds to 2-(4-PHENYL-PYRIMIDIN-2-YL)-ETHYLAMINE, a related chemical entity but not the active pharmaceutical ingredient, dabrafenib.[5]

Mechanism of Action: Precision Targeting of the MAPK Pathway

Dabrafenib's therapeutic efficacy stems from its highly selective inhibition of mutated BRAF kinases, particularly the V600E, V600K, and V600D variants.[4][6] In normal cellular signaling, the RAS-RAF-MEK-ERK (MAPK) pathway plays a crucial role in regulating cell growth, proliferation, and survival. However, activating mutations in the BRAF gene, found in approximately 50% of melanomas, lead to constitutive activation of this pathway, driving uncontrolled tumor cell proliferation.[7]

Dabrafenib acts as an ATP-competitive inhibitor, binding to the active conformation of the mutant BRAF kinase.[8] This binding prevents the phosphorylation of downstream targets MEK1 and MEK2, thereby blocking the aberrant signaling cascade.[8][9] The ultimate consequence is the inhibition of ERK phosphorylation, leading to a G1 cell cycle arrest and apoptosis in BRAF V600-mutant tumor cells.[8][10]

Caption: Dabrafenib inhibits the constitutively active mutant BRAF kinase, blocking downstream signaling in the MAPK pathway.

Paradoxical Activation in Wild-Type BRAF Cells

An important consideration in the pharmacology of BRAF inhibitors is the phenomenon of paradoxical MAPK pathway activation in cells with wild-type BRAF.[8][10] In these cells, dabrafenib can induce a conformational change in CRAF, leading to its activation and subsequent stimulation of the MEK-ERK pathway. This has been implicated in the development of secondary cutaneous squamous cell carcinomas and keratoacanthomas observed in some patients.[10] This paradoxical activation provides a strong rationale for combination therapy with a MEK inhibitor.[10]

Preclinical Evaluation: Establishing a Foundation for Clinical Success

Preclinical studies were instrumental in characterizing the potency, selectivity, and anti-tumor activity of dabrafenib. In vitro kinase assays demonstrated high potency against BRAF V600E and V600K with IC50 values of 0.6 nM and 0.5 nM, respectively, while showing less activity against wild-type BRAF and CRAF (IC50 = 3.2 nM and 5.0 nM, respectively).[6]

In BRAF V600E mutant melanoma cell lines, dabrafenib effectively inhibited cell proliferation and ERK signaling.[6] Xenograft models using human melanoma cells with the BRAF V600E mutation showed that oral administration of dabrafenib led to tumor growth inhibition, reduced ERK activation, decreased the proliferation marker Ki67, and increased the cell cycle inhibitor p27.[10]

Clinical Development and Efficacy

Dabrafenib has undergone extensive clinical evaluation, leading to its approval for various indications.

Monotherapy

The BREAK-1 and BREAK-3 trials were pivotal in establishing the efficacy of dabrafenib as a monotherapy.[11] In the phase I BREAK-1 trial, a recommended dose of 150mg twice daily was established, demonstrating safety and significant anti-tumor activity in patients with BRAF V600E and V600K mutant melanoma, including those with brain metastases.[11] The phase III BREAK-3 trial showed a significant improvement in progression-free survival for dabrafenib compared to dacarbazine chemotherapy.[11]

Combination Therapy with Trametinib (MEK Inhibitor)

To overcome the limitations of monotherapy, including acquired resistance and paradoxical activation, dabrafenib is often used in combination with the MEK inhibitor trametinib.[9] This dual blockade of the MAPK pathway has shown superior efficacy compared to dabrafenib alone.[12]

The COMBI-AD phase III trial demonstrated that the combination of dabrafenib and trametinib significantly improved relapse-free survival in the adjuvant setting for patients with resected stage III BRAF V600E/K-mutant melanoma.[13] This combination is also approved for the treatment of metastatic NSCLC and anaplastic thyroid cancer with the BRAF V600E mutation.[2][3]

Mechanisms of Resistance: A Key Clinical Challenge

Despite the initial high response rates, a significant challenge in dabrafenib therapy is the development of acquired resistance.[7][14] Resistance mechanisms are diverse and can be broadly categorized as those that reactivate the MAPK pathway and those that activate alternative signaling pathways.

MAPK Pathway Reactivation:

-

NRAS or KRAS mutations: These mutations can reactivate the MAPK pathway upstream of BRAF.[15][16]

-

BRAF amplification or alternative splicing: Increased levels of the target protein or expression of alternative forms can overcome the inhibitory effects of dabrafenib.[14][15]

-

MEK1/2 mutations: Mutations in the downstream kinase MEK can render it insensitive to upstream inhibition.[14][15]

Activation of Alternative Pathways:

-

PI3K/AKT pathway activation: Loss of the tumor suppressor PTEN or activating mutations in AKT can promote cell survival independently of the MAPK pathway.[7][14]

-

Receptor Tyrosine Kinase (RTK) upregulation: Increased expression or activation of RTKs such as PDGFRβ, EGFR, and MET can drive signaling through alternative survival pathways.[14][15]

Caption: Diverse molecular mechanisms contribute to acquired resistance to dabrafenib therapy.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines a general procedure for assessing the anti-proliferative effects of dabrafenib on cancer cell lines.

1. Cell Culture:

- Culture BRAF V600-mutant and wild-type cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

- Harvest cells using trypsin and resuspend in fresh media.

- Seed cells into 96-well plates at a predetermined optimal density.

- Allow cells to adhere overnight.

3. Compound Treatment:

- Prepare a serial dilution of dabrafenib in DMSO and then further dilute in culture media.

- Remove the old media from the 96-well plates and add the media containing different concentrations of dabrafenib.

- Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

4. Incubation:

- Incubate the plates for a specified period (e.g., 72 hours).

5. Viability Assessment:

- Use a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo®) to determine cell viability according to the manufacturer's instructions.

- Read the absorbance or fluorescence using a plate reader.

6. Data Analysis:

- Normalize the data to the vehicle control.

- Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) values using appropriate software.

Western Blotting for MAPK Pathway Inhibition

This protocol describes how to assess the effect of dabrafenib on the phosphorylation of key proteins in the MAPK pathway.

1. Cell Lysis:

- Treat cells with dabrafenib for the desired time points.

- Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

- Quantify the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

- Separate equal amounts of protein on a polyacrylamide gel.

- Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

- Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C.

- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Analysis:

- Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Future Directions and Conclusion

Dabrafenib, particularly in combination with trametinib, has significantly improved outcomes for patients with BRAF V600-mutant cancers. Ongoing research is focused on overcoming resistance mechanisms, exploring new combination therapies (e.g., with immunotherapy), and expanding the use of dabrafenib to other cancer types with BRAF mutations.[17][18] A thorough understanding of its properties and mechanisms of action is crucial for the continued development of effective cancer therapies.

References

-

PubChem. Dabrafenib. National Center for Biotechnology Information. [Link]

-

DermNet. Key clinical-trial evidence for dabrafenib. [Link]

-

U.S. Food and Drug Administration. TAFINLAR® (dabrafenib) capsules, for oral use. [Link]

-

Kakadia, S., et al. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. OncoTargets and Therapy. [Link]

-

King, A.J., et al. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions. PLoS One. [Link]

-

ClinicalTrials.gov. Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). [Link]

-

Menzies, A.M., & Long, G.V. Dabrafenib and its use in the treatment of metastatic melanoma. Drug Design, Development and Therapy. [Link]

-

Long, G.V., et al. BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. Clinical Cancer Research. [Link]

-

King, A.J., et al. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLOS One. [Link]

-

U.S. Food and Drug Administration. HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use TAFINLAR safely and effe. [Link]

-

Wikipedia. Nitrosyl chloride. [Link]

-

ResearchGate. Mechanism of action of dabrafenib and trametinib: binding of BRAF and... [Link]

-

Johnson, D.B., et al. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in Oncology. [Link]

-

Zimmer, L., et al. Phase II Clinical Trial of Trametinib and Low-Dose Dabrafenib in Advanced, Previously Treated BRAFV600/NRASQ61 Wild-Type Melanoma (TraMel-WT). Journal of Clinical Oncology. [Link]

-

ResearchGate. (PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. [Link]

-

Patsnap Synapse. What is the mechanism of action of Dabrafenib Mesylate? [Link]

-

ResearchGate. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. [Link]

-

ClinPGx. Annotation of FDA Label for dabrafenib and BRAF. [Link]

-

Varkaris, A., et al. Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2. Cancers. [Link]

-

Value-Based Cancer Care. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway. [Link]

-

ASCO Publications. Phase II Clinical Trial of Trametinib and Low-Dose Dabrafenib in Advanced, Previously Treated BRAF V600 /NRAS Q61 Wild-Type Melanoma (TraMel-WT). [Link]

-

Novartis. Clinical Study To Further Evaluate The Efficacy Of Dabrafenib Plus Trametinib In Patients With Rare BRAF V600E Mutation-Positive Unresectable or Metastatic Solid Tumors. [Link]

-

U.S. Food and Drug Administration. TAFINLAR (dabrafenib) capsules label. [Link]

-

Drugs.com. Tafinlar (dabrafenib) FDA Approval History. [Link]

-

Falchook, G.S., et al. Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). Clinical Cancer Research. [Link]

-

Lito, P., et al. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review. Cancers. [Link]

-

Mayo Clinic. A Study to Evaluate Dabrafenib and Trametinib With or Without Hydroxychloroquine in Advanced Melanoma. [Link]

Sources

- 1. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. apexbt.com [apexbt.com]

- 5. 2-(4-PHENYL-PYRIMIDIN-2-YL)-ETHYLAMINE | 886367-92-6 [chemicalbook.com]

- 6. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 7. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dermnetnz.org [dermnetnz.org]

- 12. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. novartis.com [novartis.com]

- 18. mayo.edu [mayo.edu]

An In-depth Technical Guide to the Molecular Structure of 2-(4-Phenylpyrimidin-2-yl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-(4-Phenylpyrimidin-2-yl)ethanamine, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide delves into the structural elucidation of this molecule through a combination of spectroscopic techniques and theoretical analysis. A plausible synthetic route is detailed, along with general protocols for its characterization. Furthermore, the structure-activity relationships of related 2,4-disubstituted pyrimidines are discussed to highlight the potential significance of this compound scaffold in the design of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and several vitamins and cofactors.[1] In the realm of medicinal chemistry, the pyrimidine core serves as a privileged scaffold for the design of novel therapeutic agents due to its ability to engage in various biological interactions. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1]

The molecule 2-(4-Phenylpyrimidin-2-yl)ethanamine belongs to the class of 2,4-disubstituted pyrimidines. The introduction of a phenyl group at the 4-position and an ethanamine side chain at the 2-position creates a molecule with a specific three-dimensional architecture and chemical reactivity that can be exploited for targeted drug design. Understanding the precise molecular structure of this compound is paramount for predicting its biological activity, designing analogs with improved properties, and elucidating its mechanism of action at a molecular level.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-(4-Phenylpyrimidin-2-yl)ethanamine is characterized by a central pyrimidine ring substituted with a phenyl group at the C4 position and an ethanamine group at the C2 position.

Key Structural Features:

-

Pyrimidine Core: A six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core is known to be relatively planar.

-

Phenyl Group: An aromatic hydrocarbon ring attached to the C4 position of the pyrimidine. The rotational freedom around the C-C single bond connecting the two rings will influence the overall conformation of the molecule.

-

Ethanamine Side Chain: A flexible two-carbon chain with a terminal primary amine group attached to the C2 position of the pyrimidine. The basicity of the amine group and its ability to form hydrogen bonds are critical for potential biological interactions.

A visual representation of the molecular structure is provided below:

Molecular Structure of 2-(4-Phenylpyrimidin-2-yl)ethanamine

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N₃ | [2] |

| Molecular Weight | 199.25 g/mol | [2] |

| Predicted Boiling Point | 353.9 ± 25.0 °C | [2] |

| Predicted Density | 1.121 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 9.35 ± 0.10 | [2] |

Synthesis and Purification

Proposed Synthetic Workflow

Experimental Protocol (General):

Step 1: Synthesis of 2-(Chloromethyl)-4-phenylpyrimidine (Intermediate)

This intermediate can be prepared from commercially available starting materials. A common method involves the chlorination of the corresponding hydroxymethylpyrimidine.

-

Preparation of (4-phenylpyrimidin-2-yl)methanol: This precursor can be synthesized through various routes, often starting from benzamidine and a suitable three-carbon synthon.

-

Chlorination: To a stirred solution of (4-phenylpyrimidin-2-yl)methanol in a suitable solvent such as dichloromethane, thionyl chloride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove excess thionyl chloride and solvent. The crude 2-(chloromethyl)-4-phenylpyrimidine is then typically used in the next step without further purification, or it can be purified by column chromatography.[3]

Step 2: Synthesis of 2-(4-Phenylpyrimidin-2-yl)ethanamine

The target compound is synthesized via a nucleophilic substitution reaction.

-

Reaction Setup: The crude 2-(chloromethyl)-4-phenylpyrimidine is dissolved in a suitable solvent like N,N-dimethylformamide (DMF) or ethanol.

-

Nucleophilic Substitution: A solution of a protected amine source, such as potassium phthalimide, is added to the reaction mixture. The use of a protected amine followed by deprotection is often preferred to avoid side reactions. Alternatively, direct amination with a large excess of ammonia can be employed. The reaction is typically stirred at room temperature or heated to facilitate the substitution.

-

Deprotection (if applicable): If a protected amine was used, the intermediate is treated with a deprotecting agent, such as hydrazine hydrate in the case of a phthalimide protecting group, to yield the primary amine.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure 2-(4-Phenylpyrimidin-2-yl)ethanamine.

Structural Characterization

The definitive structure of 2-(4-Phenylpyrimidin-2-yl)ethanamine is established through a combination of spectroscopic methods.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring, the phenyl ring, and the ethanamine side chain.

-

Pyrimidine Protons: The protons at the 5- and 6-positions of the pyrimidine ring will appear as doublets in the aromatic region.

-

Phenyl Protons: The protons of the phenyl group will also resonate in the aromatic region, likely as a multiplet.

-

Ethanamine Protons: The two methylene groups of the ethanamine side chain will appear as triplets in the aliphatic region. The protons of the terminal amine group will likely appear as a broad singlet, and its chemical shift may be concentration and solvent-dependent.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Distinct signals are expected for the carbons of the pyrimidine ring, the phenyl ring, and the two carbons of the ethanamine side chain. The chemical shifts will be influenced by the electronic environment of each carbon atom. For the parent 4-phenylpyrimidine, characteristic ¹³C NMR signals are observed, which can serve as a reference for the substituted derivative.[4]

4.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can further confirm the structure. For 2-(4-Phenylpyrimidin-2-yl)ethanamine (C₁₂H₁₃N₃), the expected molecular ion peak [M]⁺ would be at m/z 199.11. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

4.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching: A characteristic broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretching: Absorptions for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

-

C=N and C=C stretching: A series of absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyrimidine and phenyl rings.

4.4. X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional conformation of the molecule in the solid state. While no crystal structure for the title compound is currently available, analysis of related structures, such as 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, reveals that the phenyl group is typically twisted out of the plane of the heterocyclic ring to minimize steric hindrance.[5] This non-planar conformation is likely to be adopted by 2-(4-Phenylpyrimidin-2-yl)ethanamine as well.

Structure-Activity Relationship (SAR) and Potential Applications

The 2,4-disubstituted pyrimidine scaffold is a common feature in many biologically active compounds. Structure-activity relationship (SAR) studies on related molecules provide valuable insights into the potential applications of 2-(4-Phenylpyrimidin-2-yl)ethanamine.

-

Kinase Inhibition: The pyrimidine core is a well-known "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents at the C2 and C4 positions then occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.

-

Neurological Disorders: Certain 2,4-disubstituted pyrimidine derivatives have been investigated as inhibitors of cholinesterase and amyloid-β aggregation, which are key pathological targets in Alzheimer's disease.[6][7] The specific nature of the substituents at the C2 and C4 positions plays a critical role in determining the inhibitory activity.[6][7]

-

Antimicrobial and Anticancer Activity: A wide range of pyrimidine derivatives have been reported to possess significant antimicrobial and anticancer properties.[1] The introduction of different functional groups allows for the fine-tuning of these activities.

The presence of a flexible ethanamine side chain in 2-(4-Phenylpyrimidin-2-yl)ethanamine provides a handle for further chemical modification to explore its potential as a lead compound in various drug discovery programs. The primary amine can serve as a point of attachment for other functional groups to optimize binding to a biological target.

Conceptual SAR of the Phenylpyrimidine Scaffold

Conclusion

This technical guide has provided a detailed examination of the molecular structure of 2-(4-Phenylpyrimidin-2-yl)ethanamine. While experimental data for this specific molecule is limited, a comprehensive understanding of its structure, synthesis, and potential applications can be inferred from the extensive body of literature on related pyrimidine derivatives. The proposed synthetic route offers a practical approach for its preparation, and the discussion on spectroscopic characterization provides a framework for its structural confirmation. The established biological relevance of the 2,4-disubstituted pyrimidine scaffold underscores the potential of 2-(4-Phenylpyrimidin-2-yl)ethanamine as a valuable building block for the development of new therapeutic agents. Further investigation into the synthesis and biological evaluation of this compound and its analogs is warranted to fully explore its medicinal chemistry potential.

References

-

Automated Topology Builder (ATB) and Repository. 4-Phenylpyrimidine. [Link]

-

Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. PubMed Central. [Link]

-

MDPI. Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. [Link]

-

Human Journals. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

MDPI. Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. [Link]

-

PubMed. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate - Google Patents [patents.google.com]

- 3. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Phenylpyrimidine(3438-48-0) 13C NMR [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Phenylpyrimidin-2-yl)ethanamine: A Privileged Scaffold in Kinase Inhibitor Drug Discovery

Foreword: The Pyrimidine Core in Modern Drug Development

For researchers, scientists, and drug development professionals, the pyrimidine heterocycle represents a cornerstone of medicinal chemistry. Its prevalence in biologically active molecules is a testament to its versatile chemical properties and its ability to engage with a wide array of biological targets.[1] This guide focuses on a specific and highly promising pyrimidine derivative, 2-(4-phenylpyrimidin-2-yl)ethanamine, delving into its chemical identity, synthesis, and its significant potential as a scaffold for the development of targeted therapeutics, particularly in the realm of oncology.

IUPAC Nomenclature and Structural Elucidation

The correct and unambiguous identification of a chemical entity is paramount in scientific discourse. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds.

The IUPAC name for the compound with the structure featuring an ethanamine group attached at the 2-position of a pyrimidine ring, which in turn is substituted with a phenyl group at the 4-position, is 2-(4-phenylpyrimidin-2-yl)ethanamine .

Table 1: Chemical Identity of 2-(4-Phenylpyrimidin-2-yl)ethanamine

| Property | Value | Source |

| IUPAC Name | 2-(4-phenylpyrimidin-2-yl)ethanamine | Internal |

| CAS Number | 886367-92-6 | [2] |

| Molecular Formula | C12H13N3 | [2] |

| Molecular Weight | 199.25 g/mol | [2] |

| Predicted Boiling Point | 353.9±25.0 °C | [2] |

| Predicted Density | 1.121±0.06 g/cm³ | [2] |

| Predicted pKa | 9.35±0.10 | [2] |

The Significance of the 2-Aminopyrimidine Scaffold in Kinase Inhibition

The 2-aminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of potent and selective kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4]

The aminopyrimidine moiety is adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a crucial interaction for potent inhibition. The phenyl group at the 4-position and the ethanamine side chain at the 2-position of the core molecule discussed herein provide vectors for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis Methodology: A Self-Validating Protocol

The synthesis of 2-(4-phenylpyrimidin-2-yl)ethanamine can be achieved through a multi-step process. The following protocol is a robust and reproducible method, designed with self-validating checkpoints to ensure the successful formation of the desired product.

Experimental Protocol: Synthesis of 2-(4-Phenylpyrimidin-2-yl)ethanamine

Step 1: Synthesis of the Chalcone Intermediate

This initial step involves a Claisen-Schmidt condensation to form the α,β-unsaturated ketone, a common precursor for pyrimidine synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone. Filter the solid, wash with water until neutral, and dry under vacuum. Recrystallize from ethanol to obtain the pure chalcone.

Step 2: Cyclization to form the Pyrimidine Core

The pyrimidine ring is formed by the reaction of the chalcone with a guanidine salt in the presence of a base.

-

Reaction Setup: In a round-bottom flask, dissolve the chalcone from Step 1 (1.0 eq) and guanidine hydrochloride (1.2 eq) in absolute ethanol.

-

Base Addition: Add a solution of sodium ethoxide in ethanol (2.0 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Workup and Isolation: After cooling, pour the reaction mixture into ice water. The precipitated solid is filtered, washed with water, and dried. This yields 4-phenyl-2-aminopyrimidine.

Step 3: Introduction of the Ethanamine Side Chain

This step involves the alkylation of the amino group. A more controlled approach involves the synthesis of an intermediate that is then reduced. A plausible route involves the reaction with chloroacetonitrile followed by reduction.

-

Reaction with Chloroacetonitrile: To a solution of 4-phenyl-2-aminopyrimidine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (1.1 eq) at 0 °C. After stirring for 30 minutes, add chloroacetonitrile (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Reduction to Ethanamine: The resulting nitrile can be reduced to the primary amine using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF) or by catalytic hydrogenation.

-

Final Purification: The crude product is purified by column chromatography on silica gel to afford the final product, 2-(4-phenylpyrimidin-2-yl)ethanamine.

Workflow for the Synthesis of 2-(4-Phenylpyrimidin-2-yl)ethanamine

Caption: Synthetic workflow for 2-(4-phenylpyrimidin-2-yl)ethanamine.

Mechanism of Action as a Kinase Inhibitor: Targeting the PLK4 Signaling Pathway

Derivatives of 2-(4-phenylpyrimidin-2-yl)ethanamine have shown significant promise as inhibitors of Polo-like kinase 4 (PLK4).[3] PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication during the cell cycle.[3][5] Overexpression of PLK4 is observed in various cancers and is associated with centrosome amplification, chromosomal instability, and tumorigenesis.[1][3]

The inhibitory action of these pyrimidine-based compounds is believed to occur through competitive binding to the ATP-binding pocket of PLK4. The aminopyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase, while the phenyl and ethanamine substituents can be modified to occupy adjacent hydrophobic pockets and interact with other key residues, thereby enhancing potency and selectivity.

The PLK4 Signaling Pathway in Cancer

The diagram below illustrates the central role of PLK4 in centriole duplication and how its inhibition can disrupt the cell cycle, leading to apoptosis in cancer cells.

Caption: The PLK4 signaling pathway and the inhibitory effect of 2-(4-phenylpyrimidin-2-yl)ethanamine derivatives.

Analytical Characterization

The structural confirmation and purity assessment of 2-(4-phenylpyrimidin-2-yl)ethanamine are critical for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environment. | Characteristic peaks for aromatic protons of the phenyl and pyrimidine rings, and aliphatic protons of the ethanamine side chain. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |

| Elemental Analysis | Confirmation of the elemental composition. | The percentage of C, H, and N should be in close agreement with the calculated values for C12H13N3. |

Conclusion and Future Perspectives

2-(4-phenylpyrimidin-2-yl)ethanamine is a molecule of significant interest in the field of drug discovery. Its amenability to synthetic modification and its inherent ability to interact with the ATP-binding site of kinases make it a valuable scaffold for the development of novel therapeutics. The focus on PLK4 inhibition highlights a promising avenue for the treatment of various cancers. Future research will likely focus on the synthesis of derivatives with improved potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these scientific insights into clinically effective treatments.

References

- Yuan, J., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.

-

PubChem. (n.d.). 2-Phenyl-2-(pyridin-2-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers.

- MDPI. (2022). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.

- ResearchGate. (2016).

- Frontiers. (2022).

- Rasayan Journal of Chemistry. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES.

- AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine. University of Hertfordshire.

- Creative Diagnostics. (n.d.).

- MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs.

-

PubChem. (n.d.). 2-Amino-4-phenylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

- ResearchGate. (2019).

- NIH. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.

- MDPI. (2021). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

- Der Pharma Chemica. (2012).

- Google Patents. (2010).

- MDPI. (2010).

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-(4-Phenylpyrimidin-2-yl)ethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic strategies for preparing 2-(4-phenylpyrimidin-2-yl)ethanamine and its derivatives. The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including antimicrobial, antiviral, and antitumor agents.[1] The 2-(4-phenylpyrimidin-2-yl)ethanamine core, in particular, serves as a valuable building block for the development of novel therapeutics. This document will delve into the key synthetic methodologies, offering practical insights and detailed protocols for researchers in the field.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, 2-(4-phenylpyrimidin-2-yl)ethanamine, reveals two primary strategic approaches. The first involves the initial construction of the 4-phenylpyrimidine core, followed by the elaboration of the ethanamine side chain at the C2 position. A second, convergent strategy would involve the cyclization of precursors already containing the ethanamine or a protected equivalent. This guide will focus on the former, more common and versatile approach.

The key disconnection points are the C-C bond of the ethanamine side chain and the bonds forming the pyrimidine ring. This leads to a strategy centered on a nitrile intermediate, which can be readily reduced to the target primary amine.

Caption: Retrosynthetic analysis of 2-(4-phenylpyrimidin-2-yl)ethanamine.

Primary Synthetic Pathway: Stepwise Construction

This approach is often favored due to the ready availability of the starting materials and the robustness of the individual reactions. It allows for the synthesis of a variety of derivatives by modifying the precursors at each stage.

Caption: Primary synthetic workflow for 2-(4-phenylpyrimidin-2-yl)ethanamine.

Step 1: Synthesis of the 4-Phenylpyrimidine Core

The construction of the pyrimidine ring is a well-established process in heterocyclic chemistry. A common and efficient method involves the condensation of a chalcone (an α,β-unsaturated ketone) with guanidine.[2] This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration.

Protocol 1: Synthesis of 4-Phenyl-2-aminopyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted chalcone (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in a suitable solvent such as ethanol or dimethylformamide.

-

Base Addition: Add a base, such as sodium ethoxide or sodium hydroxide (2.5 equivalents), to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to afford the purified 4-phenyl-2-aminopyrimidine derivative.

For the subsequent step, the 2-amino group can be converted to a good leaving group, such as a chloro group, via a Sandmeyer-type reaction.

Step 2: Introduction of the Acetonitrile Moiety

With the 2-chloro-4-phenylpyrimidine in hand, the two-carbon side chain can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. The cyanide ion, from a source like sodium cyanide, can act as the nucleophile to displace the chloride. However, a more controlled approach involves the use of a stabilized carbanion, such as that derived from malononitrile or phenylacetonitrile, followed by decarboxylation if necessary.

Protocol 2: Synthesis of 2-(4-Phenylpyrimidin-2-yl)acetonitrile

-

Carbanion Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of a strong base like sodium hydride (1.1 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Cool the suspension to 0 °C.

-

Nucleophile Addition: Slowly add acetonitrile or a suitable equivalent (1.1 equivalents) to the base suspension and stir for 30 minutes at 0 °C to generate the nucleophile.

-

Substitution Reaction: Add a solution of 2-chloro-4-phenylpyrimidine (1 equivalent) in the same anhydrous solvent to the reaction mixture dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(4-phenylpyrimidin-2-yl)acetonitrile.

Step 3: Reduction of the Nitrile to the Ethanamine

The final step is the reduction of the nitrile group to a primary amine. This transformation can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose.[3] Catalytic hydrogenation is another viable option.

Protocol 3: Synthesis of 2-(4-Phenylpyrimidin-2-yl)ethanamine

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (2-3 equivalents) in anhydrous THF.

-

Substrate Addition: Cool the suspension to 0 °C and add a solution of 2-(4-phenylpyrimidin-2-yl)acetonitrile (1 equivalent) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-phenylpyrimidin-2-yl)ethanamine. Further purification can be achieved by conversion to a hydrochloride salt and recrystallization, or by column chromatography.

Alternative Synthetic Strategies

While the above-described pathway is a robust method, other synthetic routes can be envisioned. For instance, an alternative approach could involve the synthesis of a 2-(2-azidoethyl)-4-phenylpyrimidine intermediate, followed by reduction of the azide to the primary amine. The azide can be introduced by reacting 2-(2-chloroethyl)-4-phenylpyrimidine with sodium azide. The subsequent reduction of the azide is typically clean and high-yielding, often accomplished by catalytic hydrogenation (H₂/Pd-C) or with reagents like triphenylphosphine (Staudinger reaction) followed by hydrolysis.

Data Summary of Key Compounds

| Compound | Structure | Expected 1H NMR Signals (δ, ppm) | Expected MS (m/z) |

| 4-Phenyl-2-chloropyrimidine | 7.5-8.5 (m, Ar-H), 8.8-9.0 (d, pyrimidine-H) | [M+H]+ ~191.0 | |

| 2-(4-Phenylpyrimidin-2-yl)acetonitrile | 4.1 (s, 2H, CH2CN), 7.5-8.5 (m, Ar-H), 8.8-9.0 (d, pyrimidine-H) | [M+H]+ ~196.1 | |

| 2-(4-Phenylpyrimidin-2-yl)ethanamine | 3.1 (t, 2H, CH2N), 3.3 (t, 2H, CH2-pyrimidine), 7.5-8.5 (m, Ar-H), 8.8-9.0 (d, pyrimidine-H) | [M+H]+ ~200.1 |

Note: The chemical shifts are approximate and will vary depending on the solvent and specific substitution patterns on the phenyl ring.

Conclusion

The synthesis of 2-(4-phenylpyrimidin-2-yl)ethanamine derivatives is a key process for the development of new chemical entities in drug discovery. The presented multi-step synthetic approach, involving the initial formation of the pyrimidine core followed by side-chain installation and functional group manipulation, offers a versatile and reliable route to these valuable compounds. The provided protocols serve as a foundation for researchers to adapt and optimize for the synthesis of a diverse library of derivatives for biological evaluation. As with any chemical synthesis, careful optimization of reaction conditions and purification techniques is crucial for achieving high yields and purity.

References

-

Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (2006). Molecules, 11(10), 845-854. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2021). Molecules, 26(15), 4483. [Link]

-

PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. (2021, February 19). YouTube. Retrieved January 26, 2026, from [Link]

-

Synthesis of αPhenyl-α-(2-pyridyl)acetonitrile. (n.d.). PrepChem.com. Retrieved January 26, 2026, from [Link]

- Preparation of phenylacetonitriles. (1957). Google Patents.

-

Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). Molecules, 27(4), 1234. [Link]

-

Electrochemical reduction of acetonitrile to ethylamine. (2021). Nature Communications, 12(1), 1989. [Link]

-

Synthesis of 2-azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde and its transformations in DMSO. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. (2012). Journal of the Chilean Chemical Society, 57(3), 1293-1295. [Link]

-

Synthesis of (E)-4-Phenyl-2-[3-(alkenyl)phenyl]pyrimidines 6 via Heck Coupling MCR a. (2015). Organic Letters, 17(15), 3738-3741. [Link]

-

Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). The Journal of Organic Chemistry, 88(5), 2936-2947. [Link]

- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (2023). Google Patents.

- Preparation method of 2-(pyridine-4-yl) acetonitrile. (2014). Google Patents.

- Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives. (2010). Google Patents.

-

Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 70, 128873. [Link]

-

Acetonitrile on reduction gives A ethanamine B propanamine class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved January 26, 2026, from [Link]

-

Synthesis of protected 3-aminopiperidine and 3- aminoazepane derivatives using enzyme cascades. (2020). Green Chemistry, 22(12), 3768-3772. [Link]

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2023). RSC Medicinal Chemistry, 14(7), 1316-1329. [Link]

-

Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. (2019). Bioconjugate Chemistry, 30(5), 1476-1485. [Link]

-

Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK. (2006). Bioorganic & Medicinal Chemistry Letters, 16(1), 156-160. [Link]

-

The Chemistry of the Amidines. (1944). Chemical Reviews, 35(3), 351-434. [Link]

Sources

"2-(4-Phenylpyrimidin-2-yl)ethanamine mechanism of action"

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Phenylpyrimidin-2-yl)ethanamine

Abstract

This technical guide addresses the novel compound 2-(4-Phenylpyrimidin-2-yl)ethanamine, a molecule of significant interest for which the mechanism of action remains uncharacterized. Lacking direct empirical data, this document provides a hypothesis-driven framework for its systematic investigation. By dissecting the compound's structure into its constituent pharmacophores—the pyrimidine core, the 4-phenyl substituent, and the 2-ethanamine side chain—we infer plausible biological targets based on extensive structure-activity relationship (SAR) data from analogous compounds. We propose two primary hypothetical mechanisms: G-Protein Coupled Receptor (GPCR) modulation and protein kinase inhibition. This guide presents a comprehensive, multi-phase experimental workflow, from initial in silico screening to in vitro target validation and cellular pathway analysis, designed to rigorously test these hypotheses. Each protocol is detailed with the underlying scientific rationale, empowering researchers in drug discovery and pharmacology to effectively elucidate the molecular basis of this compound's potential therapeutic activity.

Introduction and Structural Analysis

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] The specific compound of interest, 2-(4-Phenylpyrimidin-2-yl)ethanamine, presents a unique combination of functional groups for which no public mechanism of action data is currently available. Its structure suggests a rich potential for interaction with various biological macromolecules.

A logical deconstruction of the molecule reveals three key structural motifs:

-

The Pyrimidine Core: This 1,3-diazine ring is a privileged structure in drug design, known for its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems.[4]

-

The 4-Phenyl Group: Aromatic substituents on the pyrimidine ring are critical for defining target specificity and potency. Phenylpyrimidine derivatives have been successfully developed as potent inhibitors of various protein kinases, such as Bruton's tyrosine kinase (BTK) and Fibroblast Growth Factor Receptor 4 (FGFR4).[5][6]

-

The 2-Ethanamine Side Chain: This flexible side chain, terminating in a primary amine, is a classic pharmacophore. It is structurally analogous to the side chains of endogenous biogenic amines like histamine and dopamine, suggesting a strong potential for interaction with aminergic receptors.[7] The amine group is expected to be protonated at physiological pH, making it an ideal candidate for forming ionic bonds with acidic residues in a target's binding pocket.

Physicochemical Properties (Computed)

To provide a baseline for experimental design, the following physicochemical properties for 2-(4-Phenylpyrimidin-2-yl)ethanamine have been computed.

| Property | Value | Significance for Drug Development |

| Molecular Weight | 199.25 g/mol | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| XLogP3-AA (LogP) | 1.9 | Indicates a balance between hydrophilicity and lipophilicity, favorable for membrane permeability. |

| Hydrogen Bond Donors | 1 | The primary amine is a key hydrogen bond donor. |